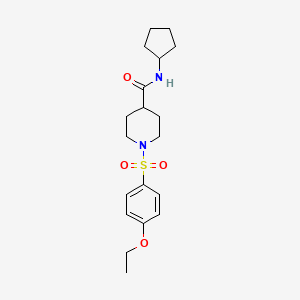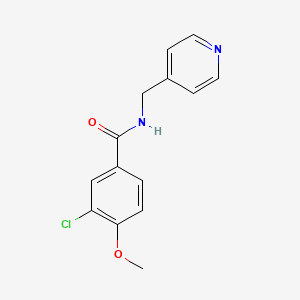![molecular formula C22H29N3O2 B5285475 4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5285475.png)
4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a propan-2-ylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
4-[(3-METHOXYPHENYL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
属性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17(2)19-7-9-20(10-8-19)23-22(26)25-13-11-24(12-14-25)16-18-5-4-6-21(15-18)27-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKQECJMRGIPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-benzyl-6-bromo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5285397.png)


![3-(heptylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5285430.png)
![2-[4-(2-amino-6-methyl-4-pyrimidinyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5285436.png)

![(4-bromophenyl)(3-pyridinyl)methanone O-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]oxime](/img/structure/B5285455.png)
![2,5-dimethyl-3-{4-[2-(1H-pyrrol-1-yl)pentanoyl]piperazin-1-yl}pyrazine](/img/structure/B5285458.png)

![3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5285470.png)
![3-[(3,4-Dimethoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5285483.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethylmorpholine](/img/structure/B5285493.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-quinoxalin-2-ylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5285494.png)
![1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one](/img/structure/B5285497.png)
